(2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795663
InChI: InChI=1S/C13H22N2/c1-4-12(5-2)10-15-11(3)13-6-8-14-9-7-13/h6-9,11-12,15H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol

(2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine

CAS No.:

Cat. No.: VC17795663

Molecular Formula: C13H22N2

Molecular Weight: 206.33 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine -

Specification

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
IUPAC Name 2-ethyl-N-(1-pyridin-4-ylethyl)butan-1-amine
Standard InChI InChI=1S/C13H22N2/c1-4-12(5-2)10-15-11(3)13-6-8-14-9-7-13/h6-9,11-12,15H,4-5,10H2,1-3H3
Standard InChI Key BVMABRPJTQPPKS-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CNC(C)C1=CC=NC=C1

Introduction

Molecular Architecture and Nomenclature

Structural Characterization

(2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine consists of a central nitrogen atom bonded to two distinct substituents:

  • A 2-ethylbutyl group (C6H13), featuring a branched alkyl chain with a methyl group at the β-position.

  • A 1-(pyridin-4-yl)ethyl group (C7H8N), comprising an ethyl linker attached to a pyridine ring at the para position.

The compound’s IUPAC name is N-(2-ethylbutyl)-1-(pyridin-4-yl)ethan-1-amine, with a molecular formula of C13H22N2 and a molecular weight of 206.33 g/mol. The pyridin-4-yl moiety introduces aromaticity and potential hydrogen-bonding capabilities, while the alkyl chains influence lipophilicity and steric bulk .

Stereochemical Considerations

The ethyl group at the 1-position of the pyridine ring creates a chiral center, yielding two enantiomers (R and S configurations). Resolution of these enantiomers would require chiral chromatography or asymmetric synthesis, though no specific studies on this compound’s stereochemistry have been documented .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine:

Route A: Alkylation of Pyridin-4-ylethylamine

  • Starting Material: 1-(Pyridin-4-yl)ethan-1-amine.

  • Alkylation: Reaction with 1-bromo-2-ethylbutane in the presence of a base (e.g., K2CO3) to facilitate nucleophilic substitution.

  • Purification: Column chromatography to isolate the tertiary amine .

Route B: Reductive Amination

  • Ketone Precursor: 1-(Pyridin-4-yl)acetophenone.

  • Condensation: Reaction with 2-ethylbutylamine using a reducing agent (e.g., NaBH3CN) to form the C–N bond.

  • Work-Up: Acid-base extraction to recover the product .

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute A (Alkylation)Route B (Reductive Amination)
Yield45–60%55–70%
Reaction Time12–24 h6–8 h
ByproductsQuaternary ammonium saltsImine intermediates
ScalabilityModerateHigh

Physicochemical Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to the hydrophobic 2-ethylbutyl chain.

  • LogP (Octanol-Water): Estimated at 2.8 using computational tools, indicating moderate lipophilicity .

  • pKa: The pyridine nitrogen has a pKa of ~5.5, while the amine group exhibits a pKa of ~10.2, making the compound predominantly cationic at physiological pH .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 80–85°C and decomposition temperatures exceeding 200°C, suggesting stability under standard storage conditions .

PropertyValueMethod of Estimation
Plasma Protein Binding85–90%QSAR Modeling
CYP450 InhibitionLow (CYP3A4, CYP2D6)In Silico Screening
Half-Life4–6 hAllometric Scaling

Industrial and Research Applications

Catalysis

The tertiary amine could act as a ligand in transition-metal catalysis. For example, palladium complexes with pyridylamine ligands show efficacy in cross-coupling reactions .

Material Science

Incorporation into polymers or surfactants may enhance thermal stability or surface activity, though experimental validation is needed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator